molecular formula C25H28ClN3O5 B2559197 Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897612-50-9

Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2559197
CAS No.: 897612-50-9
M. Wt: 485.97
InChI Key: KAHYHOXIIFYKNC-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a structurally complex piperazine-carboxylate derivative. Its core comprises a piperazine ring substituted with an ethyl carboxylate group, a 4-chlorophenyl moiety, and a methyl-linked dihydropyridinone fragment. The dihydropyridinone ring features a hydroxyl group at position 4, a methyl group at position 6, and a furan-2-ylmethyl substituent at position 1. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensations, as inferred from analogous piperazine derivative syntheses .

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O5/c1-3-33-25(32)28-12-10-27(11-13-28)23(18-6-8-19(26)9-7-18)22-21(30)15-17(2)29(24(22)31)16-20-5-4-14-34-20/h4-9,14-15,23,30H,3,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHYHOXIIFYKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the furan moiety have shown moderate to strong antiproliferative effects in various human leukemia cell lines. This activity is often dose-dependent and influenced by the presence of electron-donating groups on the thiazolidinone framework .

Enzyme Inhibition

Studies have demonstrated that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a compound structurally similar to our target showed an IC50 of 46.42 µM against BChE, indicating potential for use in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Neuroprotective Effects

The presence of the piperazine ring is often associated with neuroprotective effects. Compounds featuring this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also exhibit similar properties.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key steps in the synthesis process:

StepReagents UsedConditionsYield
1Furan derivative + chlorophenolReflux in ethanol75%
2Piperazine derivative + carboxylic acidStirring at room temperature80%
3Final coupling reactionReflux in DMSO70%

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Activity : Investigations into derivatives of similar structures revealed that they could significantly inhibit cancer cell proliferation .
  • Neuroprotective Effects : Compounds with piperazine rings have shown promise in protecting against neurodegenerative diseases through mechanisms involving oxidative stress reduction .
  • Enzyme Inhibition : The dual inhibitory action on AChE and BChE suggests potential applications in treating cognitive disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the furan moiety have shown moderate to strong antiproliferative effects in various human leukemia cell lines. This activity is often dose-dependent and influenced by the presence of electron-donating groups on the thiazolidinone framework .

Enzyme Inhibition

Studies have demonstrated that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A structurally similar compound showed an IC50 of 46.42 µM against BChE, indicating potential for use in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

Neuroprotective Effects

The presence of the piperazine ring is often associated with neuroprotective effects. Compounds featuring this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also exhibit similar properties .

Case Studies and Research Findings

Recent studies have highlighted the potential of Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate in various therapeutic areas:

  • Anticancer Activity : Investigations into derivatives of similar structures revealed that they could significantly inhibit cancer cell proliferation.
  • Neuroprotective Effects : Compounds with piperazine rings have shown promise in protecting against neurodegenerative diseases through mechanisms involving oxidative stress reduction.
  • Enzyme Inhibition : The dual inhibitory action on AChE and BChE suggests potential applications in treating cognitive disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Features References
Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate Piperazine-carboxylate + dihydropyridinone 4-Chlorophenyl, furan-2-ylmethyl, hydroxyl, methyl High polarity due to hydroxyl; potential metabolic stability from furan
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Piperazine-carboxylate 4-Nitrophenyl Electron-withdrawing nitro group enhances electrophilicity; simpler structure
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine Pyridazinone + piperazine 2-Fluorophenyl Fluorine’s electronegativity may improve CNS penetration; pyridazinone core
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate Piperazine-carboxylate 3-Chlorophenyl linked via oxoethyl chain Ketone group introduces conformational flexibility; chlorophenyl positional isomerism

Pharmacological and Physicochemical Properties

  • Polarity and Solubility : The hydroxyl group in the target compound increases hydrophilicity compared to nitro- or fluoro-substituted analogs . However, the furan ring may offset this by introducing lipophilic character.
  • Bioactivity: Piperazine derivatives are associated with diverse activities, including CNS modulation (e.g., serotonin receptor ligands) and antimicrobial effects . The fluorophenylpyridazinones in may exhibit serotoninergic activity, while the nitro-substituted analog in could serve as a precursor for further derivatization.
  • Metabolic Stability: The furan-2-ylmethyl group in the target compound may influence oxidative metabolism compared to phenyl or pyridazinone systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((4-chlorophenyl)...carboxylate, and how can intermediates be validated?

  • Methodology :

  • Step 1 : Start with piperazine derivatives (e.g., 1-(4-chlorophenyl)piperazine) as a core scaffold. Use nucleophilic substitution to introduce the furan-2-ylmethyl group at the pyridinone ring .
  • Step 2 : Optimize coupling reactions (e.g., amide bond formation or alkylation) between the chlorophenyl and pyridinone moieties under inert conditions (argon/nitrogen) to prevent oxidation .
  • Validation : Confirm intermediates via 1^1H/13^13C NMR and LC-MS. For example, the piperazine ring’s integrity can be verified by characteristic proton signals at δ 2.5–3.5 ppm .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .
  • Spectroscopy : Assign key functional groups via FT-IR (e.g., carbonyl stretch at ~1700 cm1^{-1} for the ester group) and UV-Vis (λmax_{max} ~280 nm for aromatic systems) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

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